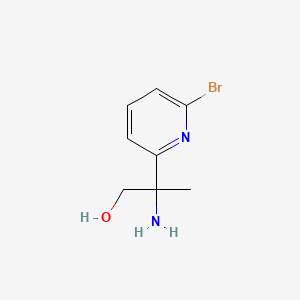
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol
描述
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol is a chemical compound that features a pyridine ring substituted with a bromine atom at the 6-position and an amino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(6-bromopyridin-2-yl)propan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyridine is then subjected to amination, where an amino group is introduced at the 2-position. This can be achieved using ammonia or an amine source in the presence of a catalyst.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the 1-position of the propan-1-ol moiety. This can be done through various methods, including hydrolysis or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a pyridine derivative without the bromine atom.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It may be used in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-amino-2-(6-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-2-(6-chloro-pyridin-2-yl)-propan-1-ol: Similar structure with a chlorine atom instead of bromine.
2-Amino-2-(6-fluoro-pyridin-2-yl)-propan-1-ol: Similar structure with a fluorine atom instead of bromine.
2-Amino-2-(6-iodo-pyridin-2-yl)-propan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-amino-2-(6-bromopyridin-2-yl)propan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These features can enhance its effectiveness in various applications compared to its chloro, fluoro, and iodo counterparts.
属性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC 名称 |
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-8(10,5-12)6-3-2-4-7(9)11-6/h2-4,12H,5,10H2,1H3 |
InChI 键 |
FFRLFKASVGOIFS-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C1=NC(=CC=C1)Br)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
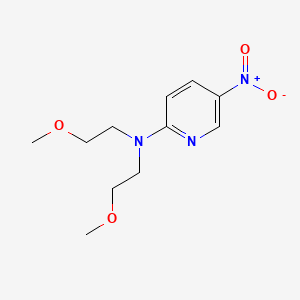
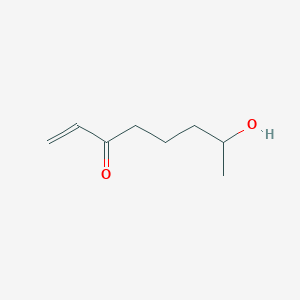
![1-[(3-Chloropropyl)sulfanyl]-4-methoxybenzene](/img/structure/B8684260.png)

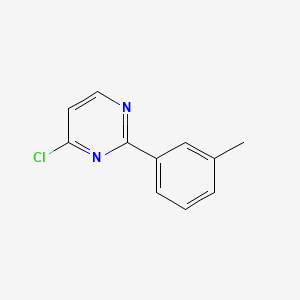

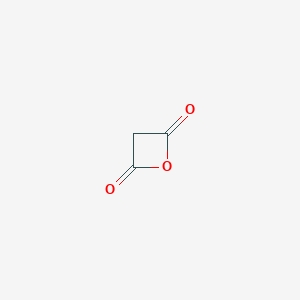
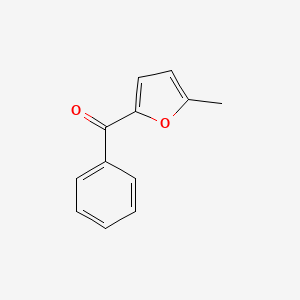

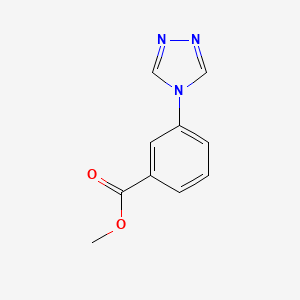
![3-[(4-Fluorophenyl)methoxy]-4-nitropyridine](/img/structure/B8684314.png)
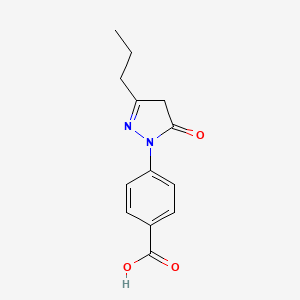
![7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B8684335.png)

